molecular formula C16H11NO2 B11867238 4-(Isoquinolin-7-yloxy)benzaldehyde CAS No. 57422-10-3

4-(Isoquinolin-7-yloxy)benzaldehyde

Cat. No.: B11867238
CAS No.: 57422-10-3
M. Wt: 249.26 g/mol
InChI Key: ZHBCGECNXWJJLX-UHFFFAOYSA-N
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Description

4-(Isoquinolin-7-yloxy)benzaldehyde is an organic compound that features a benzaldehyde moiety linked to an isoquinoline ring via an ether linkage. This compound is part of a broader class of heterocyclic aromatic compounds, which are known for their diverse chemical properties and applications in various fields such as medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Isoquinolin-7-yloxy)benzaldehyde typically involves the reaction of isoquinoline derivatives with benzaldehyde derivatives under specific conditions. One common method includes the use of palladium-catalyzed coupling reactions. For instance, the coupling of tert-butylimine of o-iodobenzaldehyde with aryl- and alkenyl-substituted terminal acetylenes, followed by a copper-catalyzed cyclization, can yield isoquinoline derivatives . Another method involves the use of ortho-bromoarylaldehydes and terminal alkynes with ammonium acetate in the presence of a palladium catalyst under microwave irradiation .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar catalytic processes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Isoquinolin-7-yloxy)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) can be used under acidic or basic conditions.

Major Products

    Oxidation: 4-(Isoquinolin-7-yloxy)benzoic acid.

    Reduction: 4-(Isoquinolin-7-yloxy)benzyl alcohol.

    Substitution: Various substituted isoquinoline derivatives depending on the substituents used.

Mechanism of Action

The mechanism of action of 4-(Isoquinolin-7-yloxy)benzaldehyde involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Isoquinolin-7-yloxy)benzaldehyde is unique due to its specific structure, which combines the properties of both isoquinoline and benzaldehyde moieties. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in the synthesis of more complex molecules.

Properties

CAS No.

57422-10-3

Molecular Formula

C16H11NO2

Molecular Weight

249.26 g/mol

IUPAC Name

4-isoquinolin-7-yloxybenzaldehyde

InChI

InChI=1S/C16H11NO2/c18-11-12-1-4-15(5-2-12)19-16-6-3-13-7-8-17-10-14(13)9-16/h1-11H

InChI Key

ZHBCGECNXWJJLX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CN=C2)OC3=CC=C(C=C3)C=O

Origin of Product

United States

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